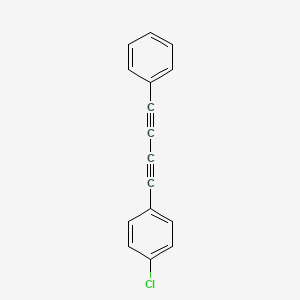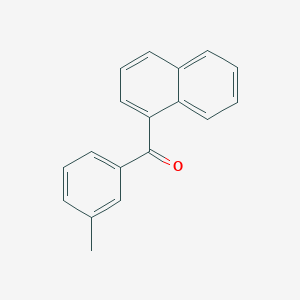
(3-Methylphenyl)(naphthalen-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylphenyl)(naphthalen-1-yl)methanone is an organic compound that belongs to the class of aromatic ketones It consists of a naphthalene ring and a 3-methylphenyl group connected by a methanone (carbonyl) group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)(naphthalen-1-yl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 3-Methylbenzoyl chloride and naphthalene.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Anhydrous dichloromethane (DCM) or carbon disulfide (CS2).
Reaction Conditions: The reaction mixture is stirred at a low temperature (0-5°C) to prevent side reactions and then gradually warmed to room temperature.
The reaction yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
(3-Methylphenyl)(naphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form carboxylic acids.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on both the naphthalene and 3-methylphenyl rings. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
(3-Methylphenyl)(naphthalen-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (3-Methylphenyl)(naphthalen-1-yl)methanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways .
類似化合物との比較
Similar Compounds
(3-Methylphenyl)(phenyl)methanone: Similar structure but lacks the naphthalene ring.
(Naphthalen-1-yl)(phenyl)methanone: Similar structure but lacks the 3-methyl group on the phenyl ring.
Uniqueness
(3-Methylphenyl)(naphthalen-1-yl)methanone is unique due to the presence of both the naphthalene ring and the 3-methylphenyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
38990-48-6 |
|---|---|
分子式 |
C18H14O |
分子量 |
246.3 g/mol |
IUPAC名 |
(3-methylphenyl)-naphthalen-1-ylmethanone |
InChI |
InChI=1S/C18H14O/c1-13-6-4-9-15(12-13)18(19)17-11-5-8-14-7-2-3-10-16(14)17/h2-12H,1H3 |
InChIキー |
QQOQOPICKRIWSV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)
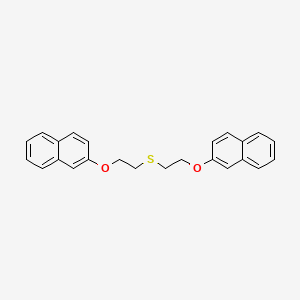
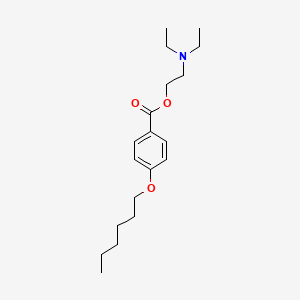
![Benzo[g]pteridine-2,4(3H,10H)-dione, 3,10-dimethyl-, 5-oxide](/img/structure/B14662253.png)
![1-[2-(4-Bromophenyl)-4-(chloromethyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B14662259.png)
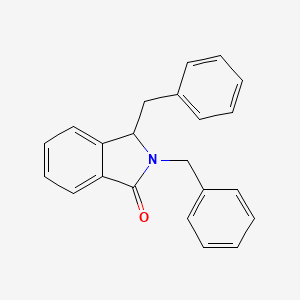
![4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile](/img/structure/B14662280.png)
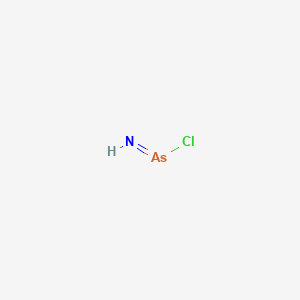

![4-[(2,4-Dinitrophenyl)sulfanyl]morpholine](/img/structure/B14662308.png)
![1,1'-(1,3,5,7-Tetraazabicyclo[3.3.1]nonane-3,7-diyl)bis(trichloroethan-1-one)](/img/structure/B14662316.png)
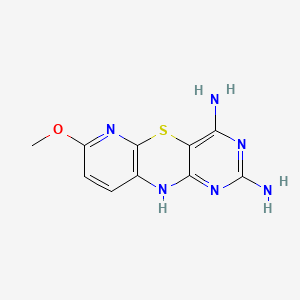
![4-[4-(Methylamino)phenyl]sulfonylaniline](/img/structure/B14662325.png)
